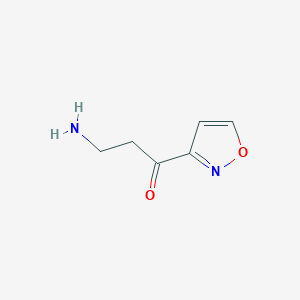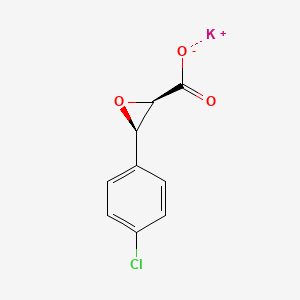![molecular formula C13H13F3N2O3 B13480304 4-[4-(2,2,2-Trifluoroacetyl)-1-piperazinyl]benzoic acid](/img/structure/B13480304.png)
4-[4-(2,2,2-Trifluoroacetyl)-1-piperazinyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoic acid is a chemical compound that features a trifluoroacetyl group attached to a piperazine ring, which is further connected to a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoic acid typically involves the following steps:
Formation of the Piperazine Derivative: The starting material, piperazine, is reacted with 2,2,2-trifluoroacetyl chloride in the presence of a base such as triethylamine to form 1-(2,2,2-trifluoroacetyl)piperazine.
Coupling with Benzoic Acid Derivative: The 1-(2,2,2-trifluoroacetyl)piperazine is then coupled with a benzoic acid derivative, such as 4-bromobenzoic acid, using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts.
Reduction: The trifluoroacetyl group can be reduced to form a hydroxyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylate salts.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. The piperazine ring provides additional binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,2,2-Trifluoroacetyl)piperidine: Similar in structure but with a piperidine ring instead of a piperazine ring.
4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid: Similar structure but with a tert-butoxycarbonyl group instead of a trifluoroacetyl group.
Cetirizine Related Compounds: Compounds with similar piperazine and benzoic acid moieties but different substituents.
Uniqueness
4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoic acid is unique due to the presence of the trifluoroacetyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or materials with unique properties.
Propiedades
Fórmula molecular |
C13H13F3N2O3 |
|---|---|
Peso molecular |
302.25 g/mol |
Nombre IUPAC |
4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoic acid |
InChI |
InChI=1S/C13H13F3N2O3/c14-13(15,16)12(21)18-7-5-17(6-8-18)10-3-1-9(2-4-10)11(19)20/h1-4H,5-8H2,(H,19,20) |
Clave InChI |
MEAMDJFWXDSIGF-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC=C(C=C2)C(=O)O)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1-(iodomethyl)-3-(4-(trifluoromethyl)phenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13480226.png)
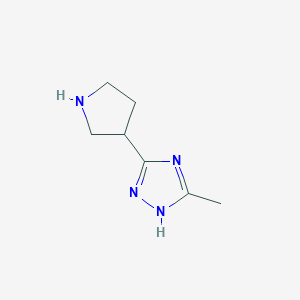

![1-{3-methyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-1-yl}-2-(methylamino)propan-1-one dihydrochloride](/img/structure/B13480251.png)
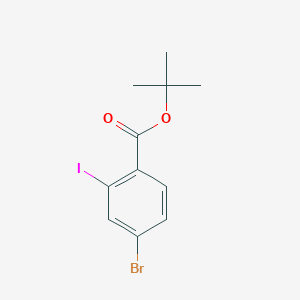

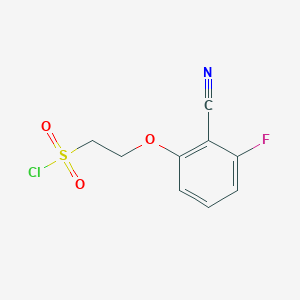
![rac-methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13480275.png)
![3-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}azetidine, trifluoroacetic acid](/img/structure/B13480280.png)
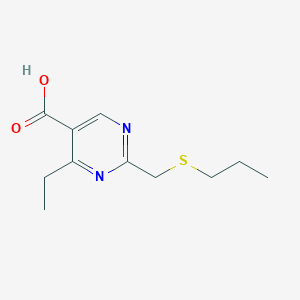
![3-[2-(Trifluoromethyl)-1,3-dioxolan-2-yl]propan-1-amine hydrochloride](/img/structure/B13480283.png)

